molecular formula C16H13Cl2N3O3S2 B3504825 N-(1,3-benzothiazol-2-yl)-2,4-dichloro-5-(dimethylsulfamoyl)benzamide

N-(1,3-benzothiazol-2-yl)-2,4-dichloro-5-(dimethylsulfamoyl)benzamide

Cat. No.: B3504825
M. Wt: 430.3 g/mol
InChI Key: OSMYVEQSUJFBGJ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2,4-dichloro-5-(dimethylsulfamoyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2,4-dichloro-5-(dimethylsulfamoyl)benzamide typically involves the reaction of 2-aminobenzothiazole with 2,4-dichloro-5-(dimethylsulfamoyl)benzoic acid. The reaction is usually carried out in the presence of coupling agents such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in a solvent like dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2,4-dichloro-5-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro groups.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2,4-dichloro-5-(dimethylsulfamoyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2,4-dichloro-5-(dimethylsulfamoyl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The benzothiazole moiety is known to interact with various biological targets, which may contribute to the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)-2,4-dichloro-5-(dimethylsulfamoyl)benzamide is unique due to the presence of both dichloro and dimethylsulfamoyl groups, which may enhance its biological activity and specificity compared to other benzothiazole derivatives.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2,4-dichloro-5-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O3S2/c1-21(2)26(23,24)14-7-9(10(17)8-11(14)18)15(22)20-16-19-12-5-3-4-6-13(12)25-16/h3-8H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMYVEQSUJFBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzothiazol-2-yl)-2,4-dichloro-5-(dimethylsulfamoyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzothiazol-2-yl)-2,4-dichloro-5-(dimethylsulfamoyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzothiazol-2-yl)-2,4-dichloro-5-(dimethylsulfamoyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzothiazol-2-yl)-2,4-dichloro-5-(dimethylsulfamoyl)benzamide
Reactant of Route 5
N-(1,3-benzothiazol-2-yl)-2,4-dichloro-5-(dimethylsulfamoyl)benzamide
Reactant of Route 6
N-(1,3-benzothiazol-2-yl)-2,4-dichloro-5-(dimethylsulfamoyl)benzamide

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